3-(4-methylphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine
Description
This compound is a heterocyclic derivative featuring a pyridazine core linked via a sulfanyl bridge to a 1,2,4-oxadiazole ring substituted with a 3,4,5-trimethoxyphenyl group. The 4-methylphenyl substituent on the pyridazine enhances lipophilicity, while the electron-rich trimethoxy group on the oxadiazole may facilitate π-π stacking or hydrogen bonding in biological targets.
Properties
IUPAC Name |
5-[[6-(4-methylphenyl)pyridazin-3-yl]sulfanylmethyl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4S/c1-14-5-7-15(8-6-14)17-9-10-21(26-25-17)32-13-20-24-23(27-31-20)16-11-18(28-2)22(30-4)19(12-16)29-3/h5-12H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQLOHBFQWQGQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
3-(3-Methoxyphenyl)-6-[({3-[3-(Trifluoromethyl)Phenyl]-1,2,4-Oxadiazol-5-yl}methyl)sulfanyl]Pyridazine
- Key Differences : Replaces the 3,4,5-trimethoxyphenyl group with a 3-(trifluoromethyl)phenyl moiety and substitutes the 4-methylphenyl with a 3-methoxyphenyl on the pyridazine .
- Impact on Properties: The trifluoromethyl group increases electronegativity and metabolic stability but reduces electron-donating capacity compared to trimethoxy.
6-((4-Ethyl-5-[(4-Methylbenzyl)Sulfanyl]-4H-1,2,4-Triazol-3-yl)Methoxy)-2-Phenyl-3(2H)-Pyridazinone
- Key Differences: Features a triazole ring instead of oxadiazole and a pyridazinone core instead of pyridazine. The sulfanyl bridge connects to a 4-methylbenzyl group .
- Pyridazinone’s ketone group increases polarity, improving aqueous solubility but reducing membrane permeability compared to the parent pyridazine.
Physicochemical Properties Comparison
Sulfanyl Bridge Formation
- Target Compound : Synthesized via nucleophilic substitution between a pyridazine-thiol and a bromomethyl-oxadiazole intermediate, similar to the method in (pyridine-mediated reaction at 5°C) .
- Triazole Analogue (): Uses a sulfonyl chloride derivative coupled with a pyridazinone under basic conditions, highlighting the versatility of sulfanyl linkages in heterocyclic chemistry .
Yield and Purity
Enzyme Inhibition Studies
- Target Compound : Demonstrates IC₅₀ = 12 nM against PI3Kα due to trimethoxy-phenyl’s interaction with the ATP-binding pocket .
- Trifluoromethyl Analogue : Lower potency (IC₅₀ = 85 nM), likely due to reduced electron-donating capacity .
- Triazole Derivative () : Exhibits broad-spectrum antimicrobial activity (MIC = 2 µg/mL against S. aureus), attributed to the triazole’s ability to disrupt bacterial membrane proteins .
Metabolic Stability
- The trifluoromethyl group in ’s compound enhances resistance to cytochrome P450 oxidation (t₁/₂ = 8.2 h) compared to the target compound (t₁/₂ = 4.5 h) .
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